molecular formula C11H21N3 B13632186 3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine

3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13632186
M. Wt: 195.30 g/mol
InChI Key: YHVDQMDEVHRDGC-UHFFFAOYSA-N
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Description

3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine can be achieved through a multi-step process involving the condensation of appropriate aldehydes and hydrazines, followed by cyclization and functional group modifications. One common method involves the reaction of butylhydrazine with a suitable diketone under acidic conditions to form the pyrazole ring. Subsequent alkylation reactions introduce the butyl, methyl, and propyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can modify the nitrogen atoms or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 1-Methyl-5-amino-1H-pyrazole
  • 3-Amino-1-methyl-1H-pyrazole

Uniqueness

3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-butyl-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-4-6-8-10-9(7-5-2)11(12)14(3)13-10/h4-8,12H2,1-3H3

InChI Key

YHVDQMDEVHRDGC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(=C1CCC)N)C

Origin of Product

United States

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